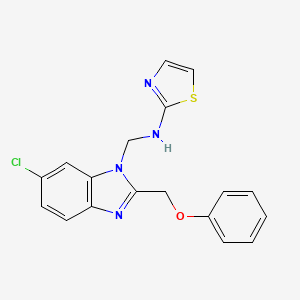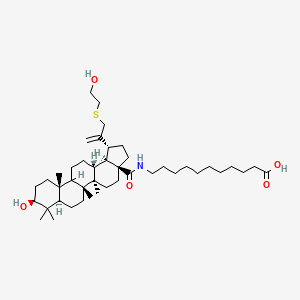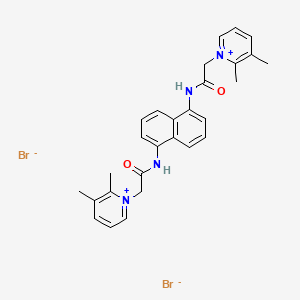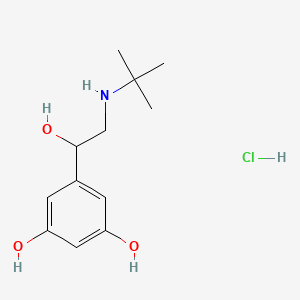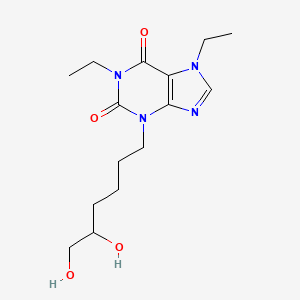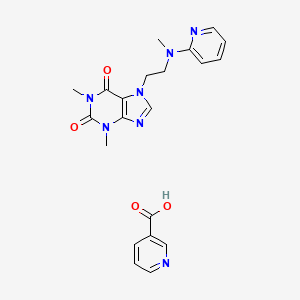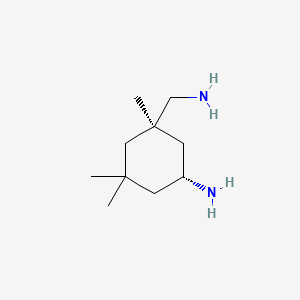
trans-Isophoronediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Isophoronediamine: is a chemical compound with the chemical name 3-aminomethyl-3,5,5-trimethylcyclohexylamine. It is a colorless to yellow low viscosity liquid with a slight amine odor. This compound exists as a mixture of two stereoisomers, cis- and this compound, and is widely used in various industrial applications, particularly as a curing agent for epoxy resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-Isophoronediamine is typically synthesized through the hydrocyanation of isophorone followed by reductive amination and hydrogenation of the nitrile. The process involves reacting isophorone with hydrogen cyanide to form isophorone nitrile, which is then hydrogenated in the presence of ammonia and a hydrogenation catalyst to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure autoclaves equipped with magnetic stirring apparatus and catalyst baskets. The reaction conditions include the use of cobalt catalysts and specific temperature and pressure settings to achieve the desired cis/trans isomer ratio .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Isophoronediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-Isophoronediamine is extensively used as a curing agent for epoxy resins, providing enhanced mechanical and thermal properties to the resulting polymers .
Biology: In biological research, this compound is used in the synthesis of various bioactive compounds and as a building block for the development of pharmaceuticals .
Medicine: It is utilized in the development of drugs and therapeutic agents due to its unique chemical properties .
Industry: In the industrial sector, this compound is employed in the production of coatings, adhesives, and composite materials, offering improved durability and resistance to environmental factors .
Mécanisme D'action
The mechanism of action of trans-isophoronediamine involves its interaction with epoxy resins, where it acts as a curing agent. The compound’s amino groups react with the epoxide groups of the resin, forming cross-linked networks that enhance the mechanical and thermal properties of the material . This process involves the formation of covalent bonds between the amine and epoxide groups, resulting in a highly stable polymer matrix .
Comparaison Avec Des Composés Similaires
- 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)
- m-Xylylenediamine (MXDA)
- 4,4’-Diaminodicyclohexylmethane (PACM)
- Diaminocyclohexane (DCH-99)
Comparison: trans-Isophoronediamine is unique due to its specific structure, which includes a multistage alkyl-substituted cyclohexane ring with amino groups of different reactivity. This structure allows for greater control over the curing process and results in materials with superior mechanical and thermal properties compared to other cycloaliphatic amines .
Propriétés
Numéro CAS |
71954-29-5 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
(1R,3R)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10+/m1/s1 |
Clé InChI |
RNLHGQLZWXBQNY-SCZZXKLOSA-N |
SMILES isomérique |
C[C@@]1(C[C@@H](CC(C1)(C)C)N)CN |
SMILES canonique |
CC1(CC(CC(C1)(C)CN)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
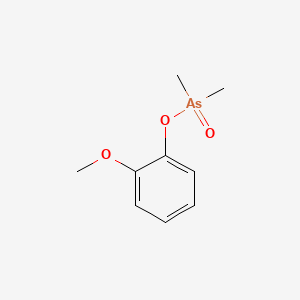
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
